

crystal structure analysis of ultramarine pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ULTRAMARINES

Cat. No.: B1171998

[Get Quote](#)

An in-depth technical guide to the crystal structure analysis of ultramarine pigments for researchers, scientists, and drug development professionals.

Introduction

Ultramarine pigments are a class of inorganic pigments known for their intense blue, violet, and pink hues.^[1] Their composition can be generally summarized by the formula $\text{Na}_7\text{Al}_6\text{Si}_6\text{O}_{24}\text{S}_3$.^[1] The vibrant color of these pigments is not due to transition metals but arises from polysulfide radical anions encapsulated within a sodalite-derived crystal lattice.^{[1][2][3]} Originally derived from the semi-precious stone lapis lazuli, synthetic ultramarine has been produced since the 19th century and is now widely used in plastics, paints, coatings, and cosmetics.^{[1][4]}

The structural framework of ultramarine is a three-dimensional aluminosilicate network of AlO_4 and SiO_4 tetrahedra linked by shared oxygen atoms.^{[2][5]} This network forms β -cages, which are capable of trapping the chromophoric polysulfide species.^{[2][3][5]} The specific nature of the encapsulated polysulfide radical—primarily S_3^- , S_2^- , and S_4 —determines the pigment's final color.^{[2][6]}

A precise understanding of the crystal structure is crucial for controlling the pigment's color, stability, and performance. This guide provides a technical overview of the methods used to analyze the crystal structure of ultramarine pigments, focusing on X-ray diffraction with Rietveld refinement, and spectroscopic techniques.

Crystal Structure of Ultramarine Pigments

The fundamental structure of ultramarine pigments is based on the sodalite mineral group.^{[3][7]} This structure is characterized by a framework of alternating, corner-sharing AlO_4 and SiO_4 tetrahedra.

The Sodalite Framework

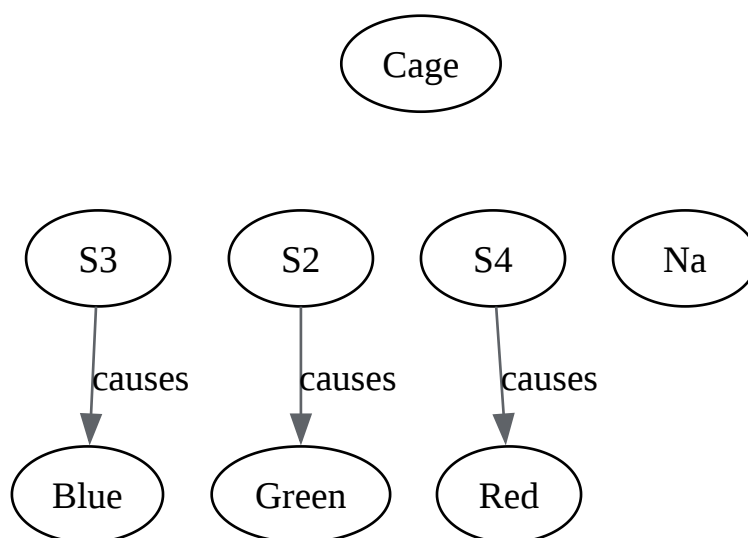
The aluminosilicate framework forms a network of cuboctahedral cavities known as β -cages.^[3] The charge on this $(\text{AlSiO}_4)_6$ framework is balanced by extra-framework cations, typically Na^+ , and the encapsulated polysulfide anions.^[3] Structural studies show that the Si and Al atoms are disordered, leading to a refinement in the space group $I\bar{4}3m$ rather than $P\bar{4}3n$, which would imply an ordered arrangement.^{[1][8]} This conclusion is supported by ^{29}Si MAS NMR spectra, which show multiple signals indicative of a disordered environment.^[1]

Chromophores and Color

The color of ultramarine pigments is a direct result of the polysulfide radical anions trapped within the sodalite cages.^{[1][5]} The primary chromophores are:

- S_3^- (Trisulfide radical anion): Responsible for the characteristic deep blue color.^{[5][7]}
- S_2^- (Disulfide radical anion): Contributes to a yellow or green hue.^{[7][8]}
- S_4 (Neutral Tetrasulfur): Believed to be the chromophore responsible for the red or pink color of certain ultramarine variants.^{[7][9]}

The relative proportion of these radicals dictates the final shade of the pigment, from green to blue to violet.^[5]



[Click to download full resolution via product page](#)

Experimental Analysis Techniques

A multi-technique approach is necessary for the comprehensive characterization of ultramarine pigments.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of ultramarine. The diffraction pattern provides information on the sodalite framework, and analysis of the peak intensities helps in understanding the atomic arrangement.^{[2][8]}

Rietveld Refinement

The Rietveld method is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRPD data.^[8] This method is essential for analyzing complex crystalline materials like ultramarine that are not available as single crystals.^[8] It allows for the determination of precise lattice parameters, atomic coordinates, and site occupancies, providing insight into the disordered Si/Al distribution and the location of the polysulfide chromophores within the β -cages.^{[1][8]}

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations of the material. It is particularly effective for identifying the specific polysulfide species (S_3^- , S_2^-) responsible for the color, as they have characteristic vibrational modes.^[2]^[10] The main Raman band for ultramarine blue is observed at $\sim 548\text{ cm}^{-1}$, which is attributed to the symmetric stretching mode of the S_3^- radical anion.^[10]

Other Techniques

- Scanning Electron Microscopy (SEM): Used to study the morphology and particle size distribution of the pigment particles.^[2]^[6]
- Energy-Dispersive X-ray Spectrometry (EDS): Often coupled with SEM, EDS provides elemental composition analysis.^[4]
- UV-Visible Spectroscopy: Characterizes the optical properties and confirms the electronic transitions of the chromophores that give rise to the pigment's color.^[8]^[11]
- Nuclear Magnetic Resonance (NMR): Magic-angle-spinning (MAS) NMR, particularly ^{29}Si NMR, is used to probe the local environment of silicon atoms and confirm the Si/Al disorder in the framework.^[1]

Experimental Protocols

This section outlines generalized methodologies for the key analytical techniques used in ultramarine pigment analysis.

Protocol for X-ray Powder Diffraction (XRPD)

- Sample Preparation: The ultramarine pigment powder is gently ground in an agate mortar to ensure a fine, homogeneous powder. The sample is then packed into a standard sample holder, ensuring a flat, smooth surface to minimize preferred orientation effects.
- Data Collection:
 - Instrument: A powder X-ray diffractometer with Cu $K\alpha$ radiation ($\lambda = 1.5418\text{ \AA}$) is typically used.^[3]
 - Scan Range: Data is collected over a 2θ range of approximately 10° to 80° .

- Scan Rate: A slow scan rate (e.g., 0.02-0.04°/s) is used to obtain high-quality data with good peak resolution.[\[3\]](#)
- Initial Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., ICDD) to confirm the lazurite/sodalite phase and identify any crystalline impurities.[\[4\]](#)

Protocol for Rietveld Refinement

The Rietveld refinement process is typically carried out using specialized software like GSAS or FullProf.

- Initial Model: An initial structural model is established based on known sodalite structures. This includes the space group ($\bar{1}43m$), approximate lattice parameters, and atomic positions for the framework atoms (Si, Al, O) and cations (Na).[\[8\]](#)
- Refinement Steps: The refinement proceeds in a sequential manner:
 - Step 1: Scale Factor and Background: The overall scale factor and background parameters are refined first. The background is often modeled using a polynomial function.
 - Step 2: Lattice Parameters and Zero-Point Error: The unit cell parameters and the diffractometer zero-point error are refined to match the observed peak positions.[\[12\]](#)
 - Step 3: Peak Shape Parameters: Parameters defining the peak shape (e.g., Gaussian and Lorentzian components) are refined to match the experimental peak profiles.
 - Step 4: Atomic Coordinates and Occupancies: The fractional atomic coordinates (x, y, z) and site occupancy factors for the framework and extra-framework ions are refined.
 - Step 5: Isotropic Displacement Parameters: Atomic displacement parameters (thermal parameters) are refined to account for thermal vibrations.
- Locating the Chromophore: The positions of the polysulfide species are often determined using Fourier mapping techniques on the diffraction data, which reveals regions of electron scattering density within the β -cage.[\[8\]](#) These positions are then added to the model and refined.

- Convergence: The refinement is considered complete when the calculated pattern shows a good fit to the experimental data, indicated by low R-values (e.g., Rwp, GOF).

```
// Nodes P [label="Pigment Sample Preparation\n(Grinding)", fillcolor="#FBBC05",  
fontcolor="#202124"]; X [label="XRPD Data Collection", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; M [label="Initial Structural Model\n(Sodalite, Space Group I-43m)",  
fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Rietveld Refinement", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; F [label="Refine Scale, Background,\nLattice Parameters",  
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; S [label="Refine Peak  
Shape\nParameters", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; A  
[label="Refine Atomic Positions\n& Occupancies", shape=ellipse, fillcolor="#FFFFFF",  
fontcolor="#202124"]; T [label="Refine Displacement\nParameters", shape=ellipse,  
fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Locate Chromophore\n(Fourier Mapping)",  
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; V [label="Final Structure  
Validation\n(Check R-factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Final  
Crystal Structure Data", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];  
  
// Edges P -> X; X -> R; M -> R; R -> F [label="Step 1"]; F -> S [label="Step 2"]; S -> A  
[label="Step 3"]; A -> T [label="Step 4"]; T -> C [label="Step 5"]; C -> V; V -> D; } Caption: A  
typical workflow for ultramarine pigment crystal structure determination using Rietveld  
refinement.
```

Protocol for Raman Spectroscopy

- Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
- Data Collection:
 - Instrument: A micro-Raman spectrometer coupled to a confocal microscope.
 - Excitation Laser: A 532 nm or 785 nm laser is commonly used.[\[13\]](#) Different excitation wavelengths can be employed to take advantage of resonance effects.[\[14\]](#)
 - Objective: A 50x or 100x objective is used to focus the laser onto the sample.
 - Acquisition: Spectra are typically collected over a range of 100-1200 cm^{-1} . Multiple accumulations may be averaged to improve the signal-to-noise ratio.

- **Data Analysis:** The positions and relative intensities of the Raman bands are analyzed. The spectrum is compared with literature data to identify the characteristic peaks for S_3^- , S_2^- , and other mineral phases that may be present as impurities (e.g., calcite in natural ultramarine).

Data Summary

The following tables summarize key quantitative data from the structural analysis of various ultramarine pigments.

Table 1: Crystallographic Data for Ultramarine Pigments

Pigment Variant	General Formula	Space Group	Lattice Parameter (a) in Å	Reference
Ultramarine Blue	$Na_{6.8}[AlSiO_4]_6(S_3)_{0.8}$	$I\bar{4}3m$	~9.1	[8]
Ultramarine Green	$Na_8[AlSiO_4]_6(S_2)_0.7$	$I\bar{4}3m$	~9.1	[8]
Ultramarine Pink	$Na_6[AlSiO_4]_6(S_4)_0.6$	$I\bar{4}3m$	9.0972(1)	[8]
Ultramarine Violet	$Na_7[AlSiO_4]_6(S_4, S_3)$	$I\bar{4}3m$	9.0923(1)	[8]

Table 2: Key Structural Parameters of Polysulfide Chromophores

Chromophore	Pigment Color	S-S Bond Distance(s) in Å	S-S-S Bond Angle	Reference
S ₃ ⁻	Blue	2.078(1), 3.354(1)	109.4(3)°	[8]
S ₂ ⁻	Green	2.050(2)	N/A	[8]
S ₄	Pink/Red	Not fully resolved	Not fully resolved	[8]

Table 3: Characteristic Raman Bands for Ultramarine Pigments

Wavenumber (cm ⁻¹)	Assignment	Pigment Association	Reference
~548	S ₃ ⁻ symmetric stretching (ν ₁)	Ultramarine Blue	[10]
~585	S ₂ ⁻ stretching	Ultramarine Green/Blue	[10]
~1096	First overtone of S ₃ ⁻ (2ν ₁)	Ultramarine Blue	[10]
~258	S ₃ ⁻ bending mode (ν ₂)	Ultramarine Blue	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]
- 4. Ultramarine Blue Pigment, Synthetic [mccrone.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on the Preparation of Ultramarine Pigments from Palygorskite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Systematic Examination of Colour Development in Synthetic Ultramarine According to Historical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epj-conferences.org [epj-conferences.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [crystal structure analysis of ultramarine pigments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171998#crystal-structure-analysis-of-ultramarine-pigments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com